tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate
Description
The compound “tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate” is a fluorinated tetrahydroquinoline derivative featuring a tert-butyl carbamate group at position 1 and an amino substituent at position 4. The fluorine atom at position 7 likely influences electronic properties and bioavailability, while the tert-butyl ester provides steric protection and stability.
Properties
IUPAC Name |
tert-butyl 4-amino-7-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-7-6-11(16)10-5-4-9(15)8-12(10)17/h4-5,8,11H,6-7,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESNUEHFAWCRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the hydrogenation of quinoline derivatives or via cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Amination and Carboxylation: The amino group is introduced through nucleophilic substitution reactions, and the carboxylate group is typically added via esterification reactions using tert-butyl chloroformate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and fluorination steps, and automated systems for purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate can undergo oxidation reactions to form quinoline derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or fluoro positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a building block for the development of new materials with specific properties .
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural similarity to bioactive molecules.
- Investigated for its anticancer and antimicrobial properties .
Industry:
- Utilized in the production of dyes and pigments.
- Employed as a precursor in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors due to its structural features. The fluorine atom enhances its binding affinity and selectivity towards certain biological targets . The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and synthesis of “tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate,” the following table compares it with three structurally related tetrahydroquinoline derivatives from the evidence:
Key Observations:
Substituent Effects on Molecular Weight and Reactivity: The bromo substituent in the 6-bromo analog (327.22 g/mol) increases molecular weight compared to the target’s estimated ~266.22 g/mol (replacing Br with F). Bromine also offers sites for Suzuki or Ullmann coupling, whereas fluorine enhances electronegativity and metabolic stability .
Synthesis Yields: Yields for analogs with bulky groups (e.g., 62–63% for methoxycarbonylphenyl and bromobenzyl derivatives) suggest moderate efficiency, likely due to steric hindrance from the tert-butyl group or sensitivity of functional groups (e.g., amino) during synthesis .
Physical Properties :
- Melting Points : Bulky substituents (e.g., bromobenzyl-phenyl in ) correlate with higher melting points (139–141°C vs. 73–75°C for methoxycarbonylphenyl), likely due to enhanced intermolecular interactions or crystallinity.
- Chromatographic Behavior : Rf values (0.33–0.46) reflect polarity differences; lower Rf (0.33) for bromobenzyl-phenyl indicates higher affinity for the stationary phase .
Chiral Resolution: The bromobenzyl-phenyl analog was resolved using a cellulose-based chiral column (n-hexane:isopropanol = 99:1), suggesting that the target compound’s enantiomers (if present) could be separated via similar methods .
Research Implications
The tert-butyl carbamate group’s stability and the amino/fluoro substituents’ electronic effects position the target compound as a versatile intermediate. Comparisons highlight that:
- Halogen Position : A 7-fluoro substituent (vs. 6-bromo) may reduce steric bulk while retaining bioactivity.
- Functionalization Potential: The amino group enables further derivatization (e.g., amidation), akin to bromine’s role in cross-coupling .
- Synthetic Scalability : Low-temperature lithiation and column chromatography (common in ) are feasible for large-scale production.
Further studies should explore the target’s biological activity, environmental impact, and enantiomeric properties, building on methodologies validated for its analogs.
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